molecular formula C22H17F3N4O3S2 B2553799 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226447-60-4

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2553799
CAS No.: 1226447-60-4
M. Wt: 506.52
InChI Key: WCLPRPVGWAECPH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid scaffold of imidazole, thiazole, and aryl groups. The core structure includes a 1H-imidazole ring substituted at positions 1 and 5 with 4-(trifluoromethoxy)phenyl and 4-methoxyphenyl groups, respectively. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further substituted with a thiazol-2-yl group.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3S2/c1-31-16-6-2-14(3-7-16)18-12-27-21(34-13-19(30)28-20-26-10-11-33-20)29(18)15-4-8-17(9-5-15)32-22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPRPVGWAECPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H18F3N3O2S\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring imidazole and thiazole moieties. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureMIC (μg/mL)Target Pathogen
1,2,4-Triazole0.046–3.11MRSA
Mercapto-1,2,4-triazole3.125S. aureus
Thiazole derivatives6.2HCT-116 (colon carcinoma)

Anticancer Activity

The compound's structural components suggest potential anticancer activity. For example, thiazole and imidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. A study indicated that similar compounds had IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cell lines .

Case Study:
In a recent investigation, a series of imidazole-thiazole hybrids were synthesized and tested for their anticancer properties. One notable derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating promising potential for further development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The thiazole and imidazole rings may inhibit enzymes involved in cancer proliferation or bacterial metabolism.
  • Cell Membrane Penetration: The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups, such as methoxy substituents on phenyl rings, has been found to enhance antimicrobial potency .

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Methoxy (-OCH3)Increases potency
Trifluoromethoxy (-CF3)Enhances membrane penetration
Thiazole ringContributes to anticancer properties

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing imidazole and thiazole rings have been evaluated for their ability to inhibit tumor growth in various cancer models. Studies suggest that these compounds may interfere with specific signaling pathways involved in cancer cell proliferation and survival .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes implicated in disease processes. For example, imidazole derivatives have been reported to inhibit lipoxygenases, which are enzymes involved in inflammatory processes and cancer progression. The inhibition of these enzymes could lead to reduced inflammation and tumor growth, making this compound a candidate for further development as an anti-inflammatory or anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the thiazole moiety via cyclization methods.
  • Functionalization with methoxy and trifluoromethoxy groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer efficacy of imidazole derivatives, a compound structurally related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Inhibition of Lipoxygenase

Another investigation focused on the inhibition of lipoxygenase enzymes by thiazole-containing compounds. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent inhibitory activity. This finding supports the potential use of such compounds in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on evidence:

Compound Key Substituents Synthetic Route Notable Properties
Target Compound 4-Methoxyphenyl (imidazole), 4-CF₃O-phenyl (imidazole), thiazol-2-yl (acetamide) Likely via Method D (): coupling of imidazole-2-thiol with 2-chloroacetamide Hypothesized enhanced lipophilicity (CF₃O group) and electronic modulation (OCH₃)
Compound 9 () 4-Fluorophenyl (imidazole), 4-methoxyphenyl (imidazole), thiazol-2-yl (acetamide) Method D: Reaction of imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide Demonstrated COX1/2 inhibition (implied by structural context)
Compounds 9a–9e () Varied aryl groups (phenyl, 4-F-phenyl, 4-Br-phenyl, 4-CH₃-phenyl, 4-OCH₃-phenyl) Click chemistry with Cu(I) catalysis Docking studies suggest binding to active sites (e.g., 9c shows strong interactions)
Triazole-thiones [7–9] () 4-X-phenylsulfonyl (X=H, Cl, Br), 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides IR spectra confirm thione tautomer dominance; potential enzyme inhibition
Nitazoxanide derivative () 5-Chloro-thiazole, 2,4-difluorobenzamide Amide coupling of 5-chlorothiazol-2-amine with benzoyl chloride Intermolecular H-bonding stabilizes crystal packing; PFOR enzyme inhibition

Key Observations:

Substituent Effects on Activity :

  • The trifluoromethoxy group in the target compound may confer greater metabolic stability and membrane permeability compared to the methoxy or halogenated analogs (e.g., 9a–9e in ) due to its electron-withdrawing nature and lipophilicity .
  • Thiazole vs. Triazole Cores : While the target compound and its analogs in feature imidazole-thiazole hybrids, triazole derivatives () exhibit distinct tautomeric behavior (thione vs. thiol forms), impacting their binding modes and reactivity .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels Method D (), involving nucleophilic substitution between imidazole-2-thiol and 2-chloroacetamide. In contrast, triazole derivatives () require cyclization under basic conditions .

Spectroscopic Validation :

  • IR Spectroscopy : Absence of C=O bands (~1660 cm⁻¹) in triazole-thiones () confirms cyclization, while the target compound’s acetamide group would show characteristic C=O stretching (~1680 cm⁻¹) .
  • NMR Analysis : The 4-CF₃O group in the target compound would produce distinct ¹⁹F NMR signals, unlike the 4-F-phenyl group in Compound 9 () .

Biological Implications :

  • Analogs with halogenated aryl groups (e.g., 9c in -Br-phenyl) show stronger docking interactions, suggesting that bulkier substituents like CF₃O in the target compound may enhance target affinity .
  • The thiazol-2-yl acetamide moiety is conserved across multiple analogs (), indicating its role in hydrogen bonding with biological targets (e.g., enzymes or receptors) .

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